N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-aminophenylthiophene-2-carboxamide with 2-propylpentanoyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes.
Scientific Research Applications
N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .
Properties
IUPAC Name |
N-[4-(2-propylpentanoylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-3-6-14(7-4-2)18(22)20-15-9-11-16(12-10-15)21-19(23)17-8-5-13-24-17/h5,8-14H,3-4,6-7H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKDRTPJWHFFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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